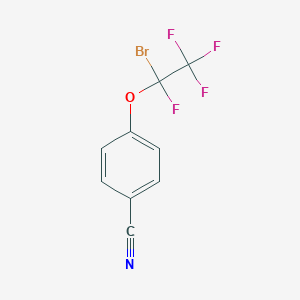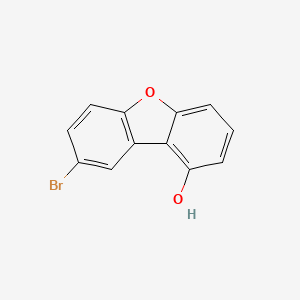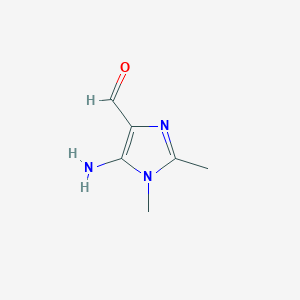
4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile is an organic compound with the chemical formula C8H3BrF4NO. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of a benzonitrile group attached to a bromo-tetrafluoroethoxy moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile typically involves multi-step reactions. One common method includes the reaction of 4-bromophenol with 1,1,2,2-tetrafluoroethanol in the presence of a base to form 4-(1,1,2,2-tetrafluoroethoxy)bromobenzene. This intermediate is then reacted with cyanogen bromide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation would produce an oxide.
Aplicaciones Científicas De Investigación
4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile involves its interaction with specific molecular targets. The bromo and tetrafluoroethoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but lacks the nitrile group.
4-Bromo-2-fluorobenzonitrile: Contains a fluorine atom instead of the tetrafluoroethoxy group.
1-Bromo-1,1,2,2-tetrafluoroethane: Similar fluorinated ethane structure but lacks the benzonitrile group.
Uniqueness
4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile is unique due to the presence of both the bromo-tetrafluoroethoxy and benzonitrile groups. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis, pharmaceuticals, and materials science.
Propiedades
Fórmula molecular |
C9H4BrF4NO |
|---|---|
Peso molecular |
298.03 g/mol |
Nombre IUPAC |
4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile |
InChI |
InChI=1S/C9H4BrF4NO/c10-8(11,9(12,13)14)16-7-3-1-6(5-15)2-4-7/h1-4H |
Clave InChI |
RCSLXLKYNJPXLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)OC(C(F)(F)F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)

![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B12825789.png)
![(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12825797.png)
![Indolo[3,2,1-jk]carbazol-2-ylboronic acid](/img/structure/B12825815.png)
![2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride](/img/structure/B12825830.png)


![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)

![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12825866.png)
![8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12825871.png)

